molecular formula C19H19FN2O3S2 B2398036 5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896604-07-2

5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2398036
CAS No.: 896604-07-2
M. Wt: 406.49
InChI Key: QDHNIRUIDQGCGJ-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and thiazole groups are particularly important for binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzenesulfonamide: Lacks the thiazole and p-tolyl groups.

    2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom.

    5-fluoro-2-methoxy-N-(2-(2-thiazol-4-yl)ethyl)benzenesulfonamide: Lacks the p-tolyl group.

Uniqueness

The presence of both the fluorine atom and the thiazole ring in 5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-3-5-14(6-4-13)19-22-16(12-26-19)9-10-21-27(23,24)18-11-15(20)7-8-17(18)25-2/h3-8,11-12,21H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHNIRUIDQGCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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